molecular formula C11H9NO4 B12878354 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid

3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid

Cat. No.: B12878354
M. Wt: 219.19 g/mol
InChI Key: XTMNVLFBDSJRQU-SNAWJCMRSA-N
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Description

3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA to exert its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid include other benzoxazole derivatives such as:

What sets this compound apart is its unique combination of the benzoxazole and acrylic acid moieties, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

(E)-3-[4-(hydroxymethyl)-1,3-benzoxazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C11H9NO4/c13-6-7-2-1-3-8-11(7)12-9(16-8)4-5-10(14)15/h1-5,13H,6H2,(H,14,15)/b5-4+

InChI Key

XTMNVLFBDSJRQU-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)OC(=N2)/C=C/C(=O)O)CO

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C=CC(=O)O)CO

Origin of Product

United States

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